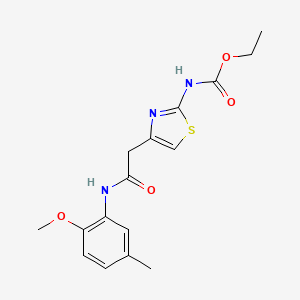
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid” is a compound that has been used in the preparation of novel thiazolidinedione-β-hydroxamates as Zmp1 inhibitors . It is also known by its IUPAC name, "3-(2,4-Dioxo-thiazolidin-3-yl)propionic acid" .
Molecular Structure Analysis
The molecular formula of “this compound” is C6H7NO4S . The average mass is 189.189 Da and the monoisotopic mass is 189.009583 Da .Scientific Research Applications
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid has a wide range of scientific research applications. It is used as a reagent in organic syntheses and as a catalyst for various reactions. Additionally, it is used in the study of enzyme kinetics, in the synthesis of peptides, and in the preparation of pharmaceuticals. It has also been used in the study of the structure and function of proteins, in the study of DNA and RNA, and in the study of the structure and function of enzymes.
Mechanism of Action
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid acts as a catalyst in organic reactions. It is able to catalyze reactions by forming a complex with the reactants, which then allows the reaction to take place. Additionally, it is able to activate the reactants by providing a nucleophilic site for the reaction to occur.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as proteases and phosphatases. Additionally, it has been shown to inhibit the growth of certain bacteria and fungi, and to stimulate the growth of certain plant species. Furthermore, it has been shown to have anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid has many advantages for use in lab experiments. It is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, it is relatively non-toxic and is not flammable. However, it is important to note that it is not soluble in organic solvents and can be difficult to handle in certain laboratory experiments.
Future Directions
There are many future directions for the use of 2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid in research and laboratory experiments. One potential direction is the use of this compound in the synthesis of peptides and proteins. Additionally, it could be used in the study of enzyme kinetics, in the study of DNA and RNA, and in the study of the structure and function of proteins. Furthermore, it could be used in the study of the structure and function of enzymes, in the study of the structure and function of cell membranes, and in the study of the structure and function of viruses. Finally, it could be used in the study of the structure and function of hormones, in the study of the structure and function of carbohydrates, and in the study of the structure and function of lipids.
Synthesis Methods
2-(2,4-Dioxo-1,3-thiazolidin-3-yl)propanoic acid can be synthesized in a variety of ways. One method is by the reaction of 2,4-dioxo-1,3-thiazolidine with propanoic acid in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and the product is this compound. Another method is by the reaction of 2,4-dioxo-1,3-thiazolidine with propanol in an aqueous solution. This reaction is catalyzed by an acid, such as hydrochloric acid, and the product is this compound.
properties
IUPAC Name |
2-(2,4-dioxo-1,3-thiazolidin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO4S/c1-3(5(9)10)7-4(8)2-12-6(7)11/h3H,2H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBJNKYGGJWSCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C(=O)CSC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-bromo-1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B2950520.png)
methanone](/img/structure/B2950523.png)

![1-(3,5-Dimethoxyphenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2950525.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(quinolin-2-ylsulfanyl)propanamide](/img/structure/B2950526.png)







